Non-Annulated Thiophenylamide Scaffold Distinguishes Dual FABP4/5 Inhibition from Annulated FABP4-Selective Analogs
The patent US-9353102-B2 defines a general formula (I) for non-annulated thiophenylamides, where the absence of a fused ring between the thiophene and amide linker is the critical structural determinant for achieving dual FABP4/5 inhibition [1]. Although a specific FABP4 Ki value for the title compound is not publicly reported, the patent exemplifies that compounds within this general scaffold class, including those with substituted propyl linkers, are designed to inhibit both FABP4 and FABP5, a dual profile not shared by the annulated thiophene comparator BMS309403, which is a selective FABP4 inhibitor (Ki ≈ 250 nM for FABP4) . This structural distinction is directly relevant to procurement because a dual FABP4/5 inhibitor can modulate a broader set of lipid-signaling and inflammatory pathways compared to a single-isoform inhibitor.
| Evidence Dimension | Target engagement profile (FABP4 vs. FABP5 inhibition) |
|---|---|
| Target Compound Data | Part of the non-annulated thiophenylamide class disclosed for dual FABP4/5 inhibition [1] |
| Comparator Or Baseline | BMS309403, an annulated thiophene FABP4-selective inhibitor (Ki = ~250 nM for FABP4) |
| Quantified Difference | Class-level shift from FABP4-selective (comparator) to dual FABP4/5 (target compound class) |
| Conditions | In vitro biochemical assay conditions as described in the respective patent and literature sources |
Why This Matters
For researchers studying lipid metabolism or inflammation where FABP5 plays a compensatory role, selecting a dual inhibitor scaffold is critical; a FABP4-selective tool will yield incomplete target coverage and potentially misleading biological conclusions.
- [1] Kuehne, H., Kuhn, B., Ceccarelli, S.M., et al. Non-annulated thiophenylamides. U.S. Patent No. 9,353,102 B2. Filed March 11, 2015, and issued May 31, 2016. Assigned to Hoffmann-La Roche Inc. View Source
